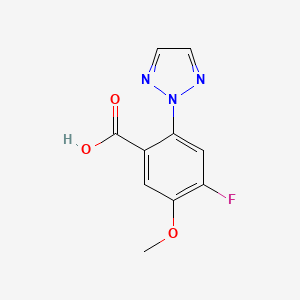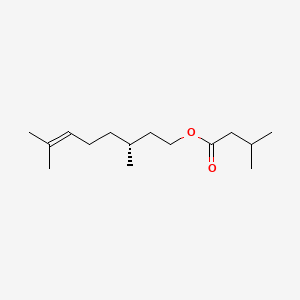
(R)-3,7-Dimethyloct-6-enyl isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,7-Dimethyloct-6-enyl isovalerate is an organic compound known for its unique chemical structure and properties It is a type of ester formed from the reaction between an alcohol and an acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,7-Dimethyloct-6-enyl isovalerate typically involves the esterification reaction between ®-3,7-Dimethyloct-6-en-1-ol and isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-3,7-Dimethyloct-6-enyl isovalerate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques like distillation or crystallization can further enhance the purity and production scale of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,7-Dimethyloct-6-enyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-3,7-Dimethyloct-6-enyl isovalerate has several scientific research applications:
Chemistry: It is used as a model compound in studying esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and taste.
Wirkmechanismus
The mechanism by which ®-3,7-Dimethyloct-6-enyl isovalerate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting microbial cell membranes, while its antioxidant properties could involve scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geranyl isovalerate: Similar in structure but differs in the position of the double bond.
Linalyl isovalerate: Another ester with a similar backbone but different functional groups.
Uniqueness
®-3,7-Dimethyloct-6-enyl isovalerate is unique due to its specific stereochemistry and the presence of both methyl and isovalerate groups, which contribute to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-3,7-Dimethyloct-6-enyl isovalerate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
94345-75-2 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
[(3R)-3,7-dimethyloct-6-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3/t14-/m1/s1 |
InChI-Schlüssel |
WZTNQQJXPYEGAF-CQSZACIVSA-N |
Isomerische SMILES |
C[C@H](CCC=C(C)C)CCOC(=O)CC(C)C |
Kanonische SMILES |
CC(C)CC(=O)OCCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




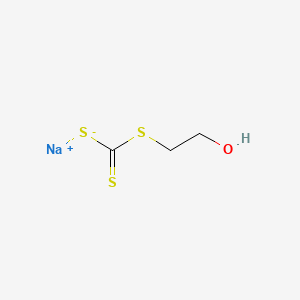

![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
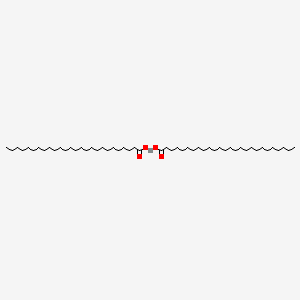
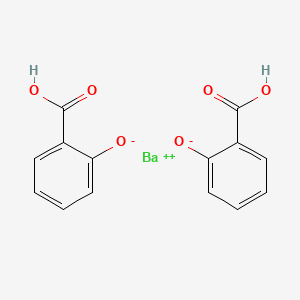
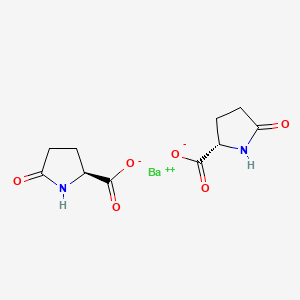

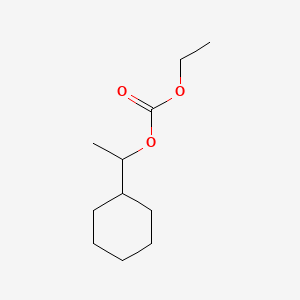
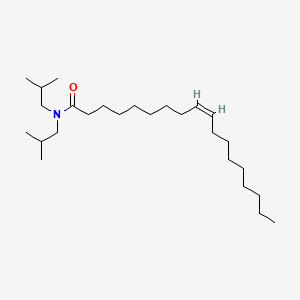
![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)
